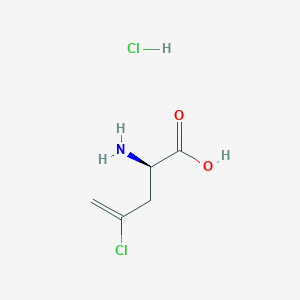
tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate
Descripción general
Descripción
“tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate” is a chemical compound with the molecular formula C11H23N3O2 . It is a derivative of piperidine, which is a heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a benzoate group. The piperidine ring is substituted at the 4-position with an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C11H23N3O2, an average mass of 229.319 Da, and a monoisotopic mass of 229.179031 Da .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Pharmaceutical Intermediate Synthesis : The compound has been explored as a crucial intermediate in the synthesis of complex pharmaceuticals. For example, studies have focused on synthesizing intermediates for vandetanib, showcasing optimization of synthesis processes for related compounds, confirming the potential of tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate analogs in drug development (Zhuang Wei et al., 2010).
Asymmetric Synthesis : Research has demonstrated efficient and practical asymmetric synthesis methods for related compounds, highlighting their significance in creating enantiomerically pure intermediates for further pharmaceutical applications (H. Jona et al., 2009).
Enantiopure Derivatives Synthesis : The creation of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor underlines the versatility of this compound analogs in synthesizing biologically relevant molecules (J. Marin et al., 2004).
Nucleophilic Addition Mechanisms : The compound and its analogs have been studied for their reactions with primary and secondary amines, revealing nucleophilic addition mechanisms and the formation of various reaction products, which are fundamental for further chemical transformations (G. A. Abakumov et al., 2006).
Chemical Synthesis Optimization and Methodology
Synthetic Method Optimization : Research into synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, demonstrates the optimization of synthetic methods for related compounds, showcasing the compound's relevance in medicinal chemistry (Binliang Zhang et al., 2018).
Histamine H4 Receptor Ligands : The synthesis and study of 2-aminopyrimidines as ligands for the histamine H4 receptor, working from related pyrimidine hits, emphasize the compound's utility in developing pharmaceutical agents with anti-inflammatory and antinociceptive activities (R. Altenbach et al., 2008).
Propiedades
IUPAC Name |
tert-butyl 2-amino-4-piperidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)13-8-7-12(11-14(13)17)18-9-5-4-6-10-18/h7-8,11H,4-6,9-10,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIBUXDXPAFIJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Cyclohexanecarboxamide](/img/structure/B1415816.png)
![4,4,5,5-Tetramethyl-2-{4-[(oxolan-3-yl)methoxy]phenyl}-1,3,2-dioxaborolane](/img/structure/B1415817.png)
![3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine](/img/structure/B1415818.png)

![7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1415821.png)
![4-(Methylamino)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B1415822.png)






